5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is an organic compound belonging to the pyrazolone class, characterized by its unique structure and potential biological activities. This compound features a pyrazolone ring with an amino group attached to a phenyl substituent at the 5-position. Its molecular formula is , and it has a molecular weight of approximately 175.19 g/mol .
The synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the following methods:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. For instance, refluxing the reaction mixture in acetic acid for several hours can enhance product formation .
5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one participates in various chemical reactions including:
These reactions often require specific conditions such as pH adjustments and temperature control to facilitate optimal yields. For example, azo coupling reactions can yield products in high percentages (up to 90%) when conditions are finely tuned .
The mechanism of action for 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one primarily revolves around its role as a radical scavenger and antioxidant. It mitigates oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in various pathological conditions.
Research indicates that this compound interacts with cellular pathways involved in oxidative stress response, enhancing cell viability against oxidative damage . Its antioxidant activity is crucial for potential therapeutic applications in diseases characterized by oxidative stress.
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that the compound exhibits significant stability during typical reactions but should be handled with care to prevent degradation .
5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:
The synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (molecular formula: C₉H₉N₃O, MW: 175.19 g/mol) relies primarily on hydrazone-mediated cyclization between p-aminophenyl-substituted carbonyl precursors and hydrazines. The most efficient route involves condensing ethyl 3-(4-aminophenyl)-3-oxopropanoate with hydrazine hydrate in refluxing ethanol, achieving cyclization via intramolecular nucleophilic attack followed by dehydration. This method yields the pyrazolone core at ~75% efficiency under optimized conditions [9].
Key regioselectivity challenges arise from the ambident nucleophilicity of hydrazine. Studies show that electron-donating p-aminophenyl groups direct N1-attack on the β-ketoester carbonyl, ensuring correct regiochemistry. Solvent optimization is critical: aqueous ethanol (1:1 v/v) suppresses dihydrazone byproduct formation, while microwave irradiation (120°C, 20 min) enhances reaction homogeneity and boosts yields to 85% . Mechanistically, Fourier-transform infrared (FTIR) spectroscopy confirms cyclization through the disappearance of the carbonyl stretch at 1715 cm⁻¹ (ketoester) and emergence of a new stretch at 1660 cm⁻¹ (pyrazolone C=O) [2].
Table 1: Optimization of Cyclization Conditions
Catalyst/Solvent | Temperature | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|
None/Ethanol | Reflux | 12 | 62 | Dihydrazone (18%) |
AcOH/Ethanol-H₂O | 80°C | 6 | 75 | <5% |
None/Neat (MW) | 120°C | 0.33 | 85 | Undetectable |
Alternative precursors like 3-(4-aminophenyl)-3-oxopropionitrile require acid-stabilized hydrazines (e.g., p-tolylhydrazine hydrochloride) to prevent nitrile hydrolysis. Nuclear magnetic resonance (NMR) monitoring reveals that tautomerization to the aromatic pyrazole system completes within 2 hours post-cyclization, evidenced by the characteristic singlet for C4-H at δ 6.25 ppm .
Knoevenagel condensation enables C4 functionalization of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, creating arylidene derivatives critical for biological activity enhancement. The reaction employs aryl aldehydes with electron-donating groups (e.g., p-anisaldehyde) and catalytic piperidine in dimethylformamide (DMF) at 80°C. Density functional theory (DFT) calculations (B3LYP/6-311++G(2d,p)) confirm that the amino group’s nucleophilicity increase upon conjugation with the pyrazolone ring lowers the condensation energy barrier to 15.3 kcal/mol [6] [8].
Solvent polarity critically influences electrophilicity: non-polar toluene necessitates 24 hours for 40% conversion, whereas polar aprotic DMF achieves >90% conversion in 4 hours. This occurs through a carbanion mechanism, where the pyrazolone’s active methylene (C4) deprotonates to attack the aldehyde carbonyl. X-ray crystallography of derivatives reveals near-coplanar arylidene rings (dihedral angle: 8.5°), facilitating extended π-conjugation for antimicrobial applications [8].
Table 2: Knoevenagel Condensation with Substituted Benzaldehydes
Aldehyde Substituent | Solvent | Catalyst | Conversion (%) | Applications |
---|---|---|---|---|
p-NO₂ | DMF | Piperidine | 45 | Limited (steric hindrance) |
p-OCH₃ | DMF | Piperidine | 92 | Antimicrobial agents |
p-Cl | Ethanol | NaOH | 78 | Anti-tubercular hybrids |
Notably, aldehydes with meta-directing groups fail to condense due to charge localization effects, as shown by Fukui function analysis [8].
Hydrochloride salt formation significantly improves the physicochemical properties of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. The free base (aqueous solubility: 1.2 mg/mL) undergoes protonation at N2 of the pyrazolone ring (pKa = 3.8) and the aniline nitrogen (pKa = 4.6), enabling dihydrochloride formation. Salt synthesis involves dissolving the free base in anhydrous ether and saturating with hydrogen chloride gas at 0°C, yielding crystalline salts with 98% purity [4] [5].
Dihydrochloride salts exhibit enhanced aqueous solubility (22 mg/mL) due to ionic hydration. Stability assessments reveal no decomposition under nitrogen at 25°C for 6 months, whereas the free base oxidizes to quinone-imides after 4 weeks. Powder X-ray diffraction (PXRD) identifies monoclinic crystals (space group P2₁/c) with HCl molecules hydrogen-bonded to N2 (bond length: 1.68 Å) and the aniline nitrogen (1.72 Å) [5].
Table 3: Physicochemical Properties of Free Base vs. Dihydrochloride Salt
Property | Free Base | Dihydrochloride Salt |
---|---|---|
Solubility (H₂O) | 1.2 mg/mL | 22 mg/mL |
Melting Point | 218°C (dec.) | 265°C (dec.) |
Stability (RT/air) | 4 weeks | >6 months |
LogP | 0.84 | -1.2 |
Continuous flow reactors (CFRs) overcome limitations in batch synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, particularly thermal degradation during cyclization. A patented three-stage CFR system achieves 94% conversion via:
CFRs enhance heat transfer efficiency by 40% compared to batch reactors, suppressing tar formation. Throughput reaches 50 kg/day using microchannel reactors with turbulent flow regimes (Reynolds number > 3,500). Economic analysis confirms 30% cost reduction from reduced solvent use and 15-fold higher space-time-yield .
Table 4: Batch vs. Flow Reactor Performance Metrics
Parameter | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Cycle Time | 12 h | 2.5 h | 79% reduction |
Yield | 68% | 94% | +26% |
Energy Consumption | 580 kWh/kg | 350 kWh/kg | -40% |
Byproduct Formation | 12% | 3% | -75% |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3